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Compound of Interest

Compound Name: 1H-Indazol-5-ol

Cat. No.: B057792

Spectroscopic Characterization of 1H-Indazol-5-
ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
essential for the characterization of 1H-Indazol-5-ol. The following sections detail the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition. This information is critical for confirming the
structure, purity, and identity of this important heterocyclic compound, which serves as a
valuable building block in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The structural confirmation of 1H-Indazol-5-ol is achieved through a combination of
spectroscopic technigues. The key data are summarized in the tables below for easy reference
and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Data for 1H-Indazol-5-ol
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Chemical Shift () Multiplicity Coupling Constant Assignment
ppm (J) Hz

12.8 (br s) Broad Singlet - N1-H

9.15 (s) Singlet - O5-H

7.84 (s) Singlet - H-3

7.34 (d) Doublet 8.8 H-7

6.96 (d) Doublet 2.2 H-4

6.88 (dd) Doublet of Doublets 8.8,2.2 H-6

Solvent: DMSO-ds[1]

Table 2: 3C NMR Data for 1H-Indazol-5-ol

While specific experimental 3C NMR data for 1H-Indazol-5-ol is not readily available in the
searched literature, predictions based on structure and data from related indazole derivatives
suggest the following approximate chemical shifts.

Chemical Shift (8) ppm Assighment
~152 C-5

~141 C-7a

~135 C-3

~122 C-3a

~121 C-7

~113 C-6

~101 C-4

Note: These are predicted values and should be confirmed by experimental data.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of 1H-Indazol-5-ol is expected to show characteristic absorption bands for the O-H,
N-H, C-H, and aromatic C=C bonds.

Table 3: Characteristic IR Absorption Bands for 1H-Indazol-5-ol

Wavenumber (cm—?) Bond Vibration Functional Group

3200-3600 (broad) O-H stretch Phenolic hydroxyl
3100-3150 (broad) N-H stretch Indazole N-H
3000-3100 C-H stretch Aromatic C-H
1620-1640 C=C stretch Aromatic ring
1450-1580 C=C stretch Aromatic ring
~1250 C-O stretch Phenolic C-O

Note: These are characteristic ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1H-Indazol-5-ol (C7HsN20), the expected exact mass is 134.0480 Da.[2]

Table 4. Mass Spectrometry Data for 1H-Indazol-5-ol

m/z Interpretation
134 [M]* (Molecular lon)
106 [M - N2J*

78 [M - N2 - COJ*

77 [CeHs]*
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Note: The fragmentation pattern is predicted based on the known fragmentation of the indazole

core and the presence of a hydroxyl group.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 1H-Indazol-5-ol are provided

below.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 1H-Indazol-5-ol is dissolved in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane (TMS) may be added as an
internal standard (6 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a standard NMR spectrometer,
typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition:
o 'H NMR: A standard one-dimensional proton spectrum is acquired.

o 13C NMR: A proton-decoupled 13C spectrum is acquired to obtain singlets for each unique
carbon atom.

Data Processing: The raw data is processed using appropriate software, involving Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid 1H-Indazol-5-ol is finely ground with
potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the
spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing
the solid sample directly on the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.
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» Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is
recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm™1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by gas chromatography (GC-MS)
or liquid chromatography (LC-MS).

« lonization: Electron lonization (El) is a common method for this type of molecule. In El, the
sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization
and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like
1H-Indazol-5-ol is depicted in the following diagram.
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Caption: General workflow for the synthesis and spectroscopic characterization of 1H-Indazol-
5-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 1H-Indazol-5-ol
characterization.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057792#spectroscopic-data-nmr-ir-ms-for-1h-
indazol-5-ol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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